molecular formula C15H11ClN2O2 B287036 2-(1,2-benzoxazol-3-yl)-N-(2-chlorophenyl)acetamide

2-(1,2-benzoxazol-3-yl)-N-(2-chlorophenyl)acetamide

Cat. No.: B287036
M. Wt: 286.71 g/mol
InChI Key: BNWZTOQDXSUCLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2-Benzisoxazol-3-yl)-N-(2-chlorophenyl)acetamide is a chemical compound that belongs to the class of benzisoxazole derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a benzisoxazole ring and a chlorophenyl group, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-(2-chlorophenyl)acetamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-amino-1,2-benzisoxazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Benzisoxazol-3-yl)-N-(2-chlorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzisoxazole derivatives.

Scientific Research Applications

2-(1,2-Benzisoxazol-3-yl)-N-(2-chlorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzisoxazole ring and chlorophenyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,2-Benzisoxazol-3-yl)acetic acid
  • 2-(1,2-Benzisoxazol-3-yl)-N-(4-chlorophenyl)acetamide
  • 2-(1,2-Benzisoxazol-3-yl)-N-(2-fluorophenyl)acetamide

Uniqueness

2-(1,2-Benzisoxazol-3-yl)-N-(2-chlorophenyl)acetamide stands out due to its unique combination of a benzisoxazole ring and a chlorophenyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications. Its specific interactions with molecular targets also differentiate it from other similar compounds.

Properties

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-(2-chlorophenyl)acetamide

InChI

InChI=1S/C15H11ClN2O2/c16-11-6-2-3-7-12(11)17-15(19)9-13-10-5-1-4-8-14(10)20-18-13/h1-8H,9H2,(H,17,19)

InChI Key

BNWZTOQDXSUCLS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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